5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
Overview
Description
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H7BrClF3N2 and its molecular weight is 339.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Versatile Precursor in Organic Synthesis
Martins et al. (2013) discussed the use of brominated trihalomethylenones, closely related to 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole, as versatile precursors for synthesizing a range of pyrazole derivatives through cyclocondensation reactions. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and various other functionalized pyrazoles, indicating the compound's utility in facilitating the synthesis of complex organic molecules with moderate to good yields (Martins et al., 2013).
Anticancer and Antimicrobial Potential
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant antimicrobial and anticancer activities. These derivatives were prepared from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating the compound's relevance in developing potential therapeutic agents (Hafez et al., 2016).
Role in Synthesizing Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to the target compound, as precursors in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles. This research highlights the compound's significance in creating structurally complex pyrazoles with potential pharmacological properties (Arbačiauskienė et al., 2011).
Development of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Zhang et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by reacting ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine. These compounds exhibited inhibitory effects on A549 lung cancer cell growth, suggesting the potential of related compounds in anticancer research (Zhang et al., 2008).
Properties
IUPAC Name |
5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSFZUJDIXUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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